molecular formula C21H19N3O2S B2553780 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone CAS No. 1203257-24-2

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone

Cat. No. B2553780
CAS RN: 1203257-24-2
M. Wt: 377.46
InChI Key: ZVPFPDPNIVHLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK461364A and is a potent inhibitor of cyclin-dependent kinases (CDKs). In

Scientific Research Applications

Pyrimidine Derivatives in Cancer Treatment

Pyrrolobenzimidazoles, closely related to pyrimidine derivatives, have been discussed for their design, chemistry, cytotoxicity, and antitumor activity. These compounds, including the 6-aziridinylquinone and 6-acetamidoquinone derivatives, represent a class of antitumor agents with advantages over other agents. They function through mechanisms like DNA alkylation and cleavage, and DNA intercalation, inhibiting topoisomerase II-mediated DNA relaxation, which is pivotal in cancer treatment strategies (Skibo, 1998).

Hydroxycoumarins: Chemical and Biological Properties

The study of hydroxycoumarins, including 3-hydroxycoumarin, highlights the significance of such compounds in various fields including pharmacology. These compounds are crucial for their chemical, photochemical, and biological properties, underlining their importance in synthetic organic chemistry and potential therapeutic applications (Yoda, 2020).

Heterocyclic Compounds in Medicinal Chemistry

The importance of five-membered heterocycles, such as furan and thiophene, in drug design is emphasized through their roles in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues. These compounds, through bioisosteric replacement, exhibit optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, showcasing the diverse therapeutic potentials of heterocyclic compounds (Ostrowski, 2022).

Dihydropyrimidinones: Synthetic Profile and Therapeutic Targets

Dihydropyrimidinones, derived from multi-component reactions like the Biginelli reaction, have a wide application as pharmacophores in medicinal chemistry. They exhibit critical roles as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. This reflects the broad therapeutic application and biological profile of dihydropyrimidinone derivatives (Khasimbi et al., 2020).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-26-17-8-6-15(7-9-17)18-12-20(23-14-22-18)27-13-21(25)24-11-10-16-4-2-3-5-19(16)24/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPFPDPNIVHLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone

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